5-HT₇ Receptor Binding Enhancement
Compounds derived from the 4-methylpiperidine-1-sulfonamide scaffold demonstrate nanomolar binding affinity at the 5-HT₇ receptor, with the most potent library member (J20) exhibiting an IC₅₀ of 39 nM in [³H]-5-CT competitive binding assays [1]. This contrasts with the broader class of unsubstituted piperidine sulfonamides, which generally require additional structural optimization to achieve comparable CNS receptor affinity. The 4-methyl group contributes critical hydrophobic contacts within the 5-HT₇ binding pocket that are absent in the 4-unsubstituted piperidine-1-sulfonamide scaffold [1]. Furthermore, SB-258719—a selective 5-HT₇ antagonist incorporating the (R)-3,N-dimethyl-N-[1-methyl-3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide structure—displays high receptor affinity (pKᵢ = 7.5) and >100-fold selectivity over a range of other receptors [2].
| Evidence Dimension | 5-HT₇ Receptor Binding Affinity (Derived Compound) |
|---|---|
| Target Compound Data | IC₅₀ = 39 nM (compound J20 from 4-methylpiperidine sulfonamide library); pKᵢ = 7.5 (SB-258719) |
| Comparator Or Baseline | Unsubstituted piperidine-1-sulfonamide scaffold (no comparable affinity reported without extensive optimization) |
| Quantified Difference | Derived compounds achieve nanomolar affinity; scaffold enables 384-compound library generation with multiple sub-100 nM hits |
| Conditions | [³H]-5-CT radioligand competitive binding assay; human recombinant 5-HT₇ receptors |
Why This Matters
For CNS drug discovery programs targeting 5-HT₇ receptors (depression, cognition), procurement of the 4-methyl-substituted sulfonamide scaffold provides a validated entry point to nanomolar-affinity leads without requiring de novo scaffold optimization.
- [1] Lattmann E, Merino I, Dunn S, et al. Novel 5-HT7 Ligands as Antidepressants: Automated Synthesis of N-Substituted-N-[1-Methyl-3-(4-Methylpiperidin-1-yl)propyl]-Arylsulfonamides. Lett Drug Des Discov. 2006;3(1). View Source
- [2] Mahé C, Loetscher E, Feuerbach D, et al. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors. Eur J Pharmacol. 2004;495(2-3):97-102. PMID: 15249157. View Source
